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Compound of Interest

Compound Name:
1-(3-Fluorophenyl)-3-

methylpiperazine

CAS No.: 1250098-88-4

Cat. No.: B1445137 Get Quote

Executive Summary & Compound Identity
Compound Name: 1-(3-Fluorophenyl)-3-methylpiperazine Proposed Abbreviation: 3-Me-

mFPP Chemical Class: Substituted Phenylpiperazine Primary Mechanism: Serotonin (5-HT)

Receptor Ligand (Agonist/Releasing Agent)

This guide provides a technical analysis of 1-(3-Fluorophenyl)-3-methylpiperazine (3-Me-

mFPP), evaluating its efficacy and pharmacological profile against established

phenylpiperazine standards: mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-

trifluoromethylphenyl)piperazine).

While mCPP and TFMPP are extensively documented as non-selective serotonin receptor

agonists and releasing agents, 3-Me-mFPP represents a structural refinement. The introduction

of the 3-methyl group on the piperazine ring introduces chirality and steric hindrance,

theoretically enhancing metabolic stability and altering receptor subtype selectivity compared to

its non-methylated parent, mFPP.

Chemical Structure & Physicochemical
Properties[1][2][3]
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The efficacy of phenylpiperazines is governed by the electronic and steric nature of the phenyl

substituent (position 3) and the conformation of the piperazine ring.

Comparative Physicochemical Profile
Property

3-Me-mFPP

(Target)
mFPP (Parent)

mCPP

(Standard)
TFMPP

(Standard)

Phenyl

Substituent
3-Fluoro 3-Fluoro 3-Chloro 3-Trifluoromethyl

Piperazine

Substituent
3-Methyl None None None

Electronic Effect

High

Electronegativity

(F)

High

Electronegativity

(F)

Moderate (Cl)

Strong E-

withdrawing

(CF3)

Lipophilicity

(LogP)
~2.1 (Predicted) ~1.7 ~2.5 ~3.2

Steric Bulk (Van

der Waals)
Small (1.47 Å) Small (1.47 Å) Medium (1.75 Å)

Large (Volume

~40 Å³)

Chirality
Yes (R/S

Enantiomers)
No No No

Key Insight: The fluorine atom in 3-Me-mFPP is a bioisostere of hydrogen but with high

electronegativity, often increasing binding affinity through dipole interactions without the steric

penalty of the bulky -CF3 group found in TFMPP. The 3-methyl group adds lipophilicity

(increasing BBB permeability) and hinders metabolic degradation.

Pharmacological Efficacy & SAR Analysis[1]
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how specific structural modifications drive the pharmacological

divergence between these compounds.
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Phenylpiperazine Scaffold
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Figure 1: SAR Logic Flow. The meta-substituent drives receptor engagement, while the 3-

methyl group modulates pharmacokinetics and stereoselectivity.

Receptor Binding & Efficacy[1]
Phenylpiperazines are "dirty drugs" that bind promiscuously across 5-HT receptor subtypes.

However, the hierarchy of affinity is consistent.

Predicted vs. Experimental Binding Data (Ki in nM)
Lower Ki indicates higher affinity.
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Receptor
mCPP

(Experimental)
TFMPP

(Experimental)

3-Me-mFPP

(SAR
Prediction)

Clinical

Implication

5-HT2C 3.2 nM (Agonist) 60 nM (Agonist) 10–25 nM

Anxiogenic

effects, appetite

suppression.

5-HT1B 15 nM (Agonist) 180 nM (Agonist) 30–50 nM

Modulation of

serotonin

release.

5-HT2A
45 nM (Partial

Agonist)

280 nM (Weak

Agonist)
80–120 nM

Psychedelic/Hall

ucinogenic

threshold (Low).

5-HT1A 40 nM (Agonist) 240 nM (Agonist) 50–80 nM
Anxiolytic

counter-effect.

SERT >1000 nM >1000 nM ~800 nM

Serotonin

Reuptake

Inhibition

(Weak).

Efficacy Analysis:

Potency: 3-Me-mFPP is predicted to be less potent than mCPP but more potent than

TFMPP. The fluorine atom is less lipophilic than the chlorine in mCPP, which typically

reduces affinity slightly at 5-HT2C.

Selectivity: The 3-methyl group in similar scaffolds (e.g., 3-methyl-BZP) often increases

selectivity for 5-HT2C over 5-HT2A. This suggests 3-Me-mFPP would be less hallucinogenic

than TFMPP but potentially more anxiogenic.

Stereochemistry: The (S)-enantiomer of 3-methyl-phenylpiperazines generally exhibits 2-5x

higher affinity for 5-HT receptors than the (R)-enantiomer.

Experimental Protocols for Validation
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To empirically validate the efficacy of 3-Me-mFPP, the following standardized protocols must be

utilized. These ensure data is comparable to historical mCPP/TFMPP datasets.

Competitive Radioligand Binding Assay (5-HT2C)
Objective: Determine the Ki value of 3-Me-mFPP at the human 5-HT2C receptor.

Reagents:

Radioligand: [3H]-Mesulergine (Antagonist) or [3H]-5-HT (Agonist). Note: Agonist

radioligands are preferred for measuring high-affinity states.

Cell Line: HEK-293 cells stably expressing human 5-HT2C.

Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

Workflow:

Membrane Preparation: Homogenize HEK-293 cells and centrifuge (20,000g, 20 min) to

isolate membranes. Resuspend in buffer.

Incubation:

Mix 100 µL membrane suspension + 50 µL [3H]-Mesulergine (1 nM final) + 50 µL Test

Compound (3-Me-mFPP, concentration range 10^-10 to 10^-5 M).

Incubate for 60 mins at 37°C.

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3%

polyethyleneimine (to reduce non-specific binding).

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff

equation:

Functional Calcium Flux Assay (Agonism Check)
Objective: Confirm if 3-Me-mFPP acts as an agonist or antagonist.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow:

Load CHO-K1 cells expressing 5-HT2C with a calcium-sensitive dye (e.g., Fluo-4 AM).

Inject 3-Me-mFPP.

Readout: An increase in fluorescence indicates Gq-protein coupling (Agonism). No change

(but inhibition of 5-HT response) indicates Antagonism.

Signal Transduction Pathway
Understanding the downstream effects of 3-Me-mFPP binding to 5-HT2C is critical for

predicting physiological outcomes (e.g., hyperthermia, hypolocomotion).
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Figure 2: 5-HT2C Agonist Signaling Cascade. 3-Me-mFPP activates the Gq-PLC pathway,

leading to intracellular calcium release and characteristic serotonin syndrome-like effects.

Conclusion & Recommendation
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3-Me-mFPP is a potent pharmacological probe that likely retains the serotonergic agonist

profile of mCPP and TFMPP but with modified pharmacokinetics due to the 3-methyl

substitution.

For Research: It serves as an excellent tool to study the stereoselective requirements of the

5-HT2C binding pocket. The (S)-isomer is the recommended target for high-affinity studies.

For Drug Development: The 3-methyl group likely confers resistance to ring oxidation,

potentially extending half-life compared to mFPP. However, the high likelihood of 5-HT2C

agonism suggests a side-effect profile (anxiety, nausea) similar to mCPP, limiting its

therapeutic potential as a monotherapy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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